molecular formula C22H37NO2 B1663722 N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide CAS No. 946524-40-9

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

Cat. No. B1663722
CAS RN: 946524-40-9
M. Wt: 351.6 g/mol
InChI Key: LGEQQWMQCRIYKG-KALLKTRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxyethyl-1,1,2,2-d4)” is a deuterated compound. Deuterated compounds are often used in various fields such as NMR studies or pharmaceuticals . The “5Z,8Z,11Z,14Z-eicosatetraenamide” part suggests it’s a type of fatty acid amide. Fatty acid amides have various biological activities and are involved in cellular signaling .


Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of deuterium (D) would be evident in the NMR spectra .


Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on its functional groups. The amide group might undergo hydrolysis, and the alkene groups might undergo reactions such as oxidation or polymerization .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Pharmaceutical Research and Synthesis

Anandamide (5Z,8Z,11Z,14Z-eicosatetraenamide) is significant in pharmaceutical research due to its role as an endogenous cannabinoid ligand. The synthesis of isotopically labeled anandamide with 15N and 13C isotopes has been reported, providing a way to study its conformation in native receptor binding environments using solid-state NMR. Such labeled molecules can be used in receptor binding assays and other structural studies, highlighting their importance in drug development and biochemistry (Xie et al., 2002).

Biochemical and Physiological Studies

Research has shown that anandamide plays a role in various physiological processes. For example, it has been studied for its actions on blood flow in the rat knee joint, revealing insights into its interaction with different receptors and enzymes, such as transient receptor potential vanilloid type 1 (TRPV1) and fatty acid amide hydrolase (FAAH) (Lam, Luk, & Ng, 2007). Additionally, research on paracetamol metabolism has shown that it is converted into an anandamide-related compound in the brain, which then activates CB1 receptors and TRPV1 channels, pointing to significant neurological applications (Barrière et al., 2020).

Molecular Dynamics and Structural Analysis

Studies have also explored the interaction of the acyl chain of endocannabinoids like anandamide with cannabinoid receptors, membrane transporter protein, and FAAH. These investigations, involving molecular dynamics simulations, provide structural requirements for the binding of anandamide and its analogs to cannabinoid receptors, contributing to our understanding of receptor-ligand interactions at a molecular level (van der Stelt et al., 2002).

Mechanism of Action

Target of Action

Anandamide-d4, also known as N-Arachidonoyl[1,1,2,2-d4]ethanolamine or N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a deuterated form of anandamide . Anandamide primarily targets the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . These receptors are found in various tissues throughout the body, with CB1 primarily located in the central nervous system and CB2 in peripheral tissues, including immune cells .

Mode of Action

Anandamide-d4, like its non-deuterated counterpart, activates these receptors, initiating G-protein signaling and a number of biological pathways . The activation of these receptors leads to diverse biological results, including modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants .

Biochemical Pathways

Anandamide-d4 is involved in several biochemical pathways. It is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of anandamide from this composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results .

Pharmacokinetics

It is known to be soluble in ethanol , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anandamide-d4.

Result of Action

The activation of CB1, CB2, and TRPV1 receptors by Anandamide-d4 leads to a variety of molecular and cellular effects. These include modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants . It’s also suggested that Anandamide-d4 might have anti-inflammatory effects .

Action Environment

The action of Anandamide-d4 can be influenced by various environmental factors. For instance, inflammation and nitro-oxidative stress are associated with both increased CB1 expression and increased CNR1 expression and DNA methylation; and CB2 upregulation via increased pro-inflammatory cytokine levels . These factors can potentially affect the efficacy and stability of Anandamide-d4.

Safety and Hazards

The safety and hazards of such a compound would depend on its specific properties. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research could involve studying the biological activity of this compound, developing synthetic methods, and exploring its potential uses .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-KALLKTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946524-40-9
Record name (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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